N-(2,5-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide
Description
This compound features a tricyclic core (tricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,9,11-pentaene) with a sulfur atom (8-thia), two nitrogen atoms (3,5-diaza), and a ketone group (6-oxo). The acetamide moiety is substituted with a 2,5-dimethoxyphenyl group, which introduces electron-donating methoxy groups. Its synthesis likely involves multistep cyclization and functionalization reactions, akin to methods described for related tricyclic systems .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-12-22-19-14-6-4-5-7-17(14)29-20(19)21(26)24(12)11-18(25)23-15-10-13(27-2)8-9-16(15)28-3/h4-10H,11H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMXIAAZMJNKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NC3=C(C=CC(=C3)OC)OC)SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Tricyclic Acetamide Class
Compound A : 2-(11-Acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide
- Key Differences :
- Replaces the 4-methyl group in the target compound with an acetyl group.
- Substituted phenyl (vs. 2,5-dimethoxyphenyl) on the acetamide.
- Contains an additional keto group (3,5-dioxo vs. 6-oxo).
- Implications : The acetyl group may enhance electrophilicity, while the 2-methoxyphenyl substituent offers reduced steric bulk compared to the 2,5-dimethoxy analogue .
Compound B : 2-({5-Ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
- Key Differences :
- Substitutes sulfur (8-thia) with oxygen (8-oxa) in the tricyclic core.
- Features a sulfanyl (-S-) linker instead of a direct acetamide attachment.
- 3-Methoxyphenyl substituent vs. 2,5-dimethoxyphenyl.
Functional Analogues in the Acetamide-Triazole Class
Compound C : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide
- Key Differences :
- Replaces the tricyclic core with a triazole ring.
- Substituted with a nitro group (electron-withdrawing) on the phenyl ring.
- Includes a naphthalenyloxy group for aromatic stacking.
- Implications : The triazole ring offers distinct hydrogen-bonding and π-π interactions, while nitro groups may enhance reactivity in electrophilic substitution .
Comparison Table: Structural and Functional Attributes
Research Findings and Implications
- Electronic Effects : The 2,5-dimethoxyphenyl group in the target compound provides electron-donating character, which may stabilize charge-transfer interactions in biological systems. This contrasts with nitro-substituted analogues (e.g., Compound C), which exhibit electron-deficient aromatic systems .
- Heteroatom Influence : The 8-thia group in the target compound may confer redox activity or metal-binding capacity, whereas 8-oxa analogues (Compound B) prioritize hydrogen-bonding interactions .
- Synthetic Challenges : The tricyclic core requires precise control over cyclization steps, differing from triazole-based systems (Compound C), which utilize click chemistry for rapid assembly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
